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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of patient-controlled analgesia

(PCA) protocols utilized in pivotal clinical studies of Oliceridine (Olinvyk®), a G protein-biased

µ-opioid receptor (MOR) agonist. The information is intended to guide researchers in designing

and implementing studies involving Oliceridine for the management of moderate to severe

acute pain.

Introduction
Oliceridine is a novel intravenous opioid agonist designed to provide potent analgesia with a

potentially improved safety and tolerability profile compared to conventional opioids like

morphine.[1][2] Its mechanism of action involves preferential activation of the G-protein

signaling pathway, which is associated with analgesia, while causing less recruitment of the β-

arrestin pathway, which is linked to opioid-related adverse events such as respiratory

depression and gastrointestinal dysfunction.[1][3][4] Oliceridine is indicated for the

management of acute pain in adults that is severe enough to require an intravenous opioid

analgesic and for whom alternative treatments are inadequate.[5]

Quantitative Data Summary: PCA Protocols
The following tables summarize the PCA dosing parameters used in the key Phase III clinical

trials of Oliceridine: APOLLO-1 (bunionectomy), APOLLO-2 (abdominoplasty), and ATHENA

(mixed surgical and medical patients).[1][6][7]
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Table 1: Oliceridine PCA Dosing Regimens in APOLLO-1 & APOLLO-2 Studies

Parameter
Oliceridine
Regimen 1

Oliceridine
Regimen 2

Oliceridine
Regimen 3

Morphine
(Active
Comparator
)

Placebo

Loading Dose 1.5 mg 1.5 mg 1.5 mg 4 mg
Volume-

matched

Demand

Dose
0.1 mg 0.35 mg 0.5 mg 1 mg

Volume-

matched

Lockout

Interval
6 minutes 6 minutes 6 minutes 6 minutes 6 minutes

Supplemental

Dose

0.75 mg (as

needed,

hourly)

0.75 mg (as

needed,

hourly)

0.75 mg (as

needed,

hourly)

2 mg (as

needed,

hourly)

Not

Applicable

Data sourced from the APOLLO-1 and APOLLO-2 clinical trials.[1][6][8][9]

Table 2: Oliceridine PCA Dosing in the ATHENA Study

Parameter Oliceridine PCA Regimen

Loading Dose 1.5 mg

Demand Dose 0.5 mg

Lockout Interval 6 minutes

Supplemental Dose
1 mg (as needed, as early as 15 mins after

initial dose)

The ATHENA study was an open-label safety study, and dosing could also be administered as

clinician-administered boluses.[10][11]
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Protocol 1: Phase III, Randomized, Double-Blind,
Placebo- and Active-Controlled Study of Oliceridine PCA
for Postoperative Pain (APOLLO-1 & APOLLO-2)
1. Objective: To evaluate the efficacy and safety of Oliceridine administered via PCA for the

management of moderate to severe acute pain following either bunionectomy (APOLLO-1) or

abdominoplasty (APOLLO-2).[1][6]

2. Study Design:

Phase: III

Design: Randomized, double-blind, placebo- and active-controlled, parallel-group.

Patient Population: Adult patients undergoing bunionectomy or abdominoplasty who were

experiencing moderate to severe postoperative pain.[1][6]

3. Methodology:

Inclusion Criteria: Patients aged 18-75 years scheduled for the respective surgical procedure

and reporting a pain intensity score of ≥4 on an 11-point Numeric Rating Scale (NRS) post-

surgery.[1][6]

Randomization: Patients were randomized to one of five treatment arms: three Oliceridine
PCA regimens, one morphine PCA regimen, or a placebo PCA regimen (see Table 1).[9]

Treatment Administration:

Following surgery and upon reporting qualifying pain, patients received a clinician-

administered intravenous loading dose of their assigned treatment.[1]

Ten minutes after the loading dose, patients were initiated on a PCA pump programmed

with the assigned demand dose and a 6-minute lockout interval.[9][12]

Blinded clinician-administered intravenous supplemental doses were permitted as needed

on an hourly basis.[12]
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Primary Endpoint: The primary efficacy endpoint was the proportion of treatment responders,

defined as patients who did not receive rescue analgesia and experienced at least a 30%

improvement in the time-weighted sum of NRS scores over the study period (48 hours for

APOLLO-1 and 24 hours for APOLLO-2).[1]

Secondary Endpoints: Secondary endpoints included assessments of pain intensity over

time, patient global assessment of pain control, and safety and tolerability, including the

incidence of opioid-related adverse events such as nausea, vomiting, and respiratory

depression.[8]

Protocol 2: Phase III, Open-Label Safety Study of
Oliceridine (ATHENA)
1. Objective: To evaluate the safety and tolerability of Oliceridine in a broad population of adult

patients with moderate to severe acute pain requiring parenteral opioid therapy.[7][10]

2. Study Design:

Phase: III

Design: Open-label, multicenter.[13]

Patient Population: Adult patients with moderate to severe pain resulting from surgical

procedures or non-surgical medical conditions.[10][14]

3. Methodology:

Inclusion Criteria: Adult patients with a pain intensity score of ≥4 on an 11-point NRS.[14]

Treatment Administration:

Oliceridine was administered via intravenous (IV) clinician-administered bolus, PCA, or a

combination of both, as determined by the investigator.[13]

For PCA administration, a loading dose of 1.5 mg was followed by a demand dose of 0.5

mg with a 6-minute lockout interval.[10][11]
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Supplemental doses of 1 mg could be administered as needed as early as 15 minutes

after the initial dose.[10]

For IV bolus dosing, an initial dose of 1 to 2 mg was administered, with subsequent doses

of 1 to 3 mg every 1 to 3 hours as needed.[10][11]

Primary Endpoint: The primary objective was to assess the safety and tolerability of

Oliceridine, evaluated through the incidence of adverse events (AEs), serious AEs, and AEs

leading to discontinuation.[13][14]

Secondary Endpoints: Efficacy was a secondary endpoint, assessed by the change in NRS

pain scores from baseline.[13] Multimodal analgesia was permitted in this study.[7]
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Caption: Oliceridine's biased agonism at the µ-opioid receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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